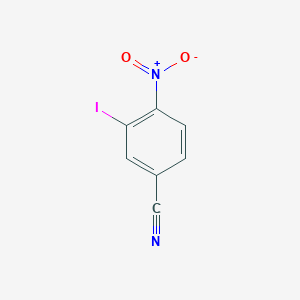

3-Iodo-4-nitrobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

453537-55-8 |

|---|---|

Formule moléculaire |

C7H3IN2O2 |

Poids moléculaire |

274.02 g/mol |

Nom IUPAC |

3-iodo-4-nitrobenzonitrile |

InChI |

InChI=1S/C7H3IN2O2/c8-6-3-5(4-9)1-2-7(6)10(11)12/h1-3H |

Clé InChI |

ZPOUQQLCCLKTHA-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C#N)I)[N+](=O)[O-] |

SMILES canonique |

C1=CC(=C(C=C1C#N)I)[N+](=O)[O-] |

Origine du produit |

United States |

The Role and Significance of Halogenated Nitroaromatics

Halogenated nitroaromatic compounds (HNCs) are a class of molecules that have been established as crucial advanced intermediates in the synthesis of a wide array of industrial and pharmaceutical products. chemicalbook.com Their utility stems from the presence of both a halogen and a nitro group on an aromatic ring, which imparts unique reactivity and allows for sequential, selective chemical transformations.

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). chemicalbook.com This property is fundamental in many synthetic strategies. Furthermore, the nitro group itself can be readily transformed into other valuable functional groups, most commonly an amino group (aniline) through reduction. These resultant anilines are precursors to a vast range of dyes, polymers, and pharmaceutically active molecules. chemicalbook.com

The halogen substituent (such as iodine in 3-Iodo-4-nitrobenzonitrile) provides another critical reaction handle. Halogens, particularly iodine and bromine, are excellent leaving groups in SNAr reactions and are essential participants in modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira coupling). These powerful carbon-carbon bond-forming reactions are cornerstones of modern synthesis, enabling the assembly of complex molecular architectures from simpler fragments. The selective hydrogenation of the nitro group without removing the halogen (dehalogenation) is a significant challenge and an area of active research, with successful methods providing highly valuable bifunctional intermediates. chemicalbook.com

The combined presence of these two functional groups makes HNCs exceptionally versatile. They serve as foundational materials for producing pesticides, fungicides, insecticides, and explosives. chemicalbook.com In the pharmaceutical industry, these intermediates are instrumental in building the scaffolds of drugs, including analgesics and antipsychotics. guidechem.com

Substituted Benzonitriles: a Hub of Synthetic Versatility

Substituted benzonitriles, characterized by a cyano (-C≡N) group attached to a benzene (B151609) ring, are another class of indispensable intermediates in organic synthesis. researchgate.net The nitrile group is prized for its stability under various reaction conditions and its capacity to be converted into several other key functional groups.

The versatility of the nitrile group allows it to serve as a precursor to:

Carboxylic acids: through hydrolysis.

Amines: via reduction.

Aldehydes: through reductive methods.

Tetrazoles: via cycloaddition reactions with azides, a transformation important in medicinal chemistry for creating bioisosteres of carboxylic acids.

This functional group interconversion is a powerful tool for synthetic chemists. Moreover, the nitrile group itself is a feature in many agrochemicals and pharmaceuticals. researchgate.net The development of efficient methods for introducing the cyano group, known as cyanation reactions, is a continuing area of focus in synthetic methodology research. researchgate.net Benzonitrile (B105546) derivatives are key starting materials for a variety of heterocyclic compounds and are used in the synthesis of molecules with applications ranging from anti-inflammatory agents to advanced materials like liquid crystals.

3 Iodo 4 Nitrobenzonitrile: Structural Context and Research

Strategic Approaches to Nitro Group Introduction on Benzonitrile (B105546) Scaffolds

The introduction of a nitro group onto a benzonitrile scaffold is a critical step in the synthesis of this compound. The electron-withdrawing nature of the cyano group significantly influences the regioselectivity of nitration.

Electrophilic Aromatic Nitration Mechanisms and Regiocontrol

Electrophilic aromatic nitration is a well-established method for introducing a nitro group onto an aromatic ring. masterorganicchemistry.com The reaction typically involves treating the aromatic compound with a mixture of concentrated nitric acid and sulfuric acid. chemguide.co.uk This mixture generates the highly reactive nitronium ion (NO₂⁺), which acts as the electrophile. masterorganicchemistry.com

However, achieving the desired 4-nitro substitution pattern on a benzonitrile ring through direct nitration is challenging due to the directing effect of the cyano group. To overcome this, synthetic strategies often involve introducing the nitro group at a different stage of the synthesis or using a starting material that already contains the nitro group in the desired position.

Precursor Selection and Nitro-Functionalized Starting Materials

A more strategic approach involves starting with a precursor that already possesses the nitro group at the 4-position. A common and effective precursor is 4-nitroaniline (B120555). chemicalbook.com This compound can be converted to the target molecule through a sequence of reactions, as will be discussed in subsequent sections. Another potential starting material is p-nitrobenzoic acid, which can be converted to p-nitrobenzonitrile. orgsyn.org

Iodine Incorporation Strategies

The introduction of an iodine atom onto the aromatic ring can be accomplished through various methods, including direct iodination and Sandmeyer-type reactions.

Direct Iodination Protocols for Aromatic Systems

Direct iodination of aromatic compounds can be achieved using molecular iodine in the presence of an oxidizing agent. For electron-deficient rings, such as those containing a nitro group, this reaction can be challenging. However, methods have been developed to iodinate nitroarenes. For instance, the use of iodine in 20% oleum (B3057394) has been shown to be an effective electrophilic iodinating system for a range of aromatic nitro-compounds. rsc.org Another approach involves using N-iodosuccinimide (NIS), a milder iodinating agent, often in the presence of an acid catalyst. organic-chemistry.org

A one-pot methodology for the direct iodination of nitroarenes has been developed, involving a molybdenum-catalyzed reduction of the nitro group, followed by a Sandmeyer-type reaction. rsc.orgresearchgate.net This method has demonstrated a remarkable tolerance for sensitive functional groups. rsc.org

| Iodination Method | Reagents | Key Features |

| Iodine in Oleum | I₂, 20% Oleum | Effective for electron-deficient nitroaromatics. rsc.org |

| N-Iodosuccinimide | NIS, Acid Catalyst | Milder conditions, good for various substrates. organic-chemistry.org |

| One-pot Mo-catalyzed/Sandmeyer | Pinacol, Dioxomolybdenum catalyst, t-BuONO, KI | Tolerates sensitive functional groups. rsc.orgresearchgate.net |

Electrochemical Iodination as a Synthetic Route (referencing similar compounds)

Electrochemical methods offer a sustainable and controllable alternative for halogenation reactions. bohrium.com The electrochemical iodination of electron-deficient arenes, including nitroaromatics, has been successfully demonstrated. researchgate.net This method typically employs a source of iodide, such as tetrabutylammonium (B224687) iodide (Bu₄NI), in a suitable solvent like nitromethane. bohrium.comresearchgate.net The electrochemically generated iodinating species can then react with the aromatic substrate to yield the desired iodo-compound in good to excellent yields. researchgate.net For instance, the anodic iodination of 3-nitro-4-hydroxybenzonitrile to produce 3-iodo-4-hydroxy-5-nitrobenzonitrile has been reported, showcasing the feasibility of this technique for related structures. google.com

Cyanation Reactions for Nitrile Group Formation

The introduction of the nitrile group is a key transformation in the synthesis of benzonitriles. Several methods are available for this purpose, with the Sandmeyer reaction being a classic and widely used approach. wikipedia.org

The Sandmeyer reaction allows for the conversion of an aromatic amine to a nitrile. wikipedia.org This is typically achieved by first diazotizing the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. mnstate.edu The diazonium salt is then treated with a copper(I) cyanide salt to introduce the cyano group. wikipedia.org

In the context of synthesizing this compound, a common route starts with 4-nitroaniline. This precursor can be first iodinated to form 2-iodo-4-nitroaniline (B1222051). sigmaaldrich.com The resulting 2-iodo-4-nitroaniline can then undergo a Sandmeyer reaction, where the amino group is converted to a diazonium salt and subsequently displaced by a cyanide group using CuCN/KCN, to yield 2-iodo-4-nitrobenzonitrile. sigmaaldrich.com An alternative, yet similar, pathway involves the diazotization of 4-cyano-2-nitroaniline followed by an iodo-elimination reaction to produce 4-iodo-3-nitrobenzonitrile (B178522). patsnap.com

Palladium-catalyzed cyanation of aryl halides has also emerged as a powerful and popular method for the synthesis of benzonitriles. researchgate.netrsc.org This approach involves the reaction of an aryl halide (such as an aryl iodide) with a cyanide source, like potassium hexacyanoferrate(II), in the presence of a palladium catalyst. researchgate.net

| Cyanation Method | Starting Material | Reagents |

| Sandmeyer Reaction | Aryl Amine | 1. NaNO₂, Acid 2. CuCN |

| Palladium-Catalyzed Cyanation | Aryl Halide | Cyanide Source, Pd Catalyst |

Conversion of Anilines via Diazotization and Sandmeyer-type Reactions

The synthesis of aryl halides, including this compound, from anilines is a cornerstone of organic chemistry, frequently employing diazotization followed by a Sandmeyer or Sandmeyer-type reaction. nih.govwikipedia.org This classical transformation involves the conversion of an aromatic primary amine to a diazonium salt, which is then displaced by a nucleophile. organic-chemistry.org

The general mechanism begins with the reaction of an aniline with a nitrite source, such as sodium nitrite, in an acidic medium to form a diazonium salt. nih.gov In the traditional Sandmeyer reaction, this salt is then treated with a copper(I) halide (e.g., CuI) to facilitate the substitution of the diazonium group with a halide. wikipedia.org The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

A notable application of this methodology is the preparation of 4-iodonitrobenzene from 4-nitroaniline. scribd.com The process involves diazotization of 4-nitroaniline with sodium nitrite and a strong acid like hydrochloric acid, followed by the introduction of potassium iodide. scribd.com Critical to the success of this reaction is stringent temperature control, with the reaction mixture typically maintained between 0–5°C to ensure the stability of the diazonium salt. scribd.com

Recent advancements have focused on developing metal-free, one-pot procedures that serve as convenient alternatives to the classic Sandmeyer reaction. nih.gov One such method describes the synthesis of aryl iodides from anilines using diiodomethane (B129776) as the iodine source in a two-phase solvent system. nih.gov This approach avoids the isolation of the intermediate diazonium salt, simplifying the workup and reducing reaction times. nih.gov

The selection of reagents and reaction conditions can be tailored to optimize the yield and purity of the desired product. For instance, in the synthesis of 4-bromobenzonitrile (B114466) from 4-aminobenzonitrile, using 2 equivalents of the halogen source (bromotrichloromethane) and 5 equivalents of sodium nitrite resulted in a high yield of 84%. nih.gov

Table 1: Comparison of Sandmeyer and Sandmeyer-type Reactions for Aryl Halide Synthesis

| Feature | Classical Sandmeyer Reaction | Modern Metal-Free Sandmeyer-type Reaction |

| Catalyst | Copper(I) salts (e.g., CuCl, CuBr, CuCN) wikipedia.org | Typically metal-free nih.gov |

| Halogen Source | Copper(I) halide wikipedia.org | Halogenated alkanes (e.g., diiodomethane, bromotrichloromethane) nih.gov |

| Key Intermediate | Isolated or in situ generated diazonium salt nih.govwikipedia.org | In situ generated diazonium salt nih.gov |

| Reaction Conditions | Often requires carefully controlled temperatures scribd.com | Mild acidic conditions, can be insensitive to air and moisture nih.gov |

| Workup | Can be time-consuming nih.gov | Often simpler and faster nih.gov |

Alternative Routes from Benzoic Acid Derivatives or Benzyl (B1604629) Alcohols

While the Sandmeyer reaction is a primary route, alternative synthetic strategies for obtaining compounds like this compound can start from benzoic acid derivatives or benzyl alcohols. These methods offer different pathways that can be advantageous depending on the availability of starting materials and desired substitution patterns.

One approach involves the direct conversion of aldehydes to nitriles. A simple and efficient method utilizes iodine as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant, with ammonium (B1175870) acetate (B1210297) serving as the nitrogen source. researchgate.net This reaction proceeds under mild conditions and is applicable to a variety of aromatic aldehydes, converting them into the corresponding nitriles in good to excellent yields. researchgate.net

Another route involves the chemoenzymatic synthesis of carboxylic acids via nitriles. researchgate.net Nitrilase enzymes can hydrolyze nitriles to their corresponding carboxylic acids. researchgate.net For example, Nitroxynil (3-iodo-4-hydroxy-5-nitrobenzonitrile) can be metabolized to 3-iodo-4-hydroxy-5-nitrobenzoic acid. researchgate.net This highlights a potential retrosynthetic pathway where a benzoic acid could be a precursor to the nitrile.

Furthermore, the synthesis of nitriles can be achieved from benzyl derivatives such as halides, amines, and alcohols. An oxidative conversion using trans-3,5-dihydroperoxy-3,5-dimethyl-1,2-dioxolane in the presence of ammonium bromide has been shown to produce nitriles in high yields at room temperature. researchgate.net

A direct nitration method has been used for the synthesis of 4-iodo-3-nitrobenzonitrile from 4-iodobenzonitrile (B145841) using nitric acid and sulfuric acid, resulting in a 67% yield after recrystallization. uni-muenchen.de

Optimization of Reaction Conditions and Process Efficiency

Solvent Effects and Temperature Control in Synthetic Pathways

The efficiency and outcome of synthetic reactions are highly dependent on the choice of solvent and precise temperature control. In the synthesis of aryl halides via Sandmeyer-type reactions, the solvent system plays a crucial role. For instance, a two-phase system of CH₂Cl₂/H₂O has been effectively used. nih.gov The choice of solvent can also influence reaction rates and yields in catalytic reactions. For example, in the hydrogenation of 4-chloronitrobenzene, solvents like dimethylformamide, ethanol (B145695), acetonitrile (B52724), and ethyl acetate showed varying degrees of conversion, with methanol (B129727) providing the highest activity. rsc.org

Temperature is a critical parameter, especially in diazotization reactions where the diazonium salt intermediate is often unstable at higher temperatures. Maintaining a temperature range of 0–5°C is standard practice to prevent decomposition. scribd.com However, in other synthetic steps, elevated temperatures may be necessary. For instance, a cyanation reaction of aryl iodides was carried out at 130 °C in DMF. tezu.ernet.in In the synthesis of tetrazoles from nitriles, a temperature of 120 °C in PEG-400 was found to be optimal. rsc.org

The use of green solvents is also a significant consideration for improving the environmental footprint of a synthesis. Glycerol (B35011), for example, has been shown to be a superior medium for various organic transformations due to its unique hydrogen-bonding properties. researchgate.net

Catalyst Development for Enhanced Reaction Yields and Selectivity

Catalyst innovation is a driving force in improving the synthesis of complex organic molecules. For the production of nitriles and their derivatives, various catalytic systems have been developed to enhance yields and selectivity.

In the context of Sandmeyer reactions, while traditional methods rely on copper salts, metal-free alternatives are being explored to avoid metal contamination and simplify purification. nih.govwikipedia.org For other transformations, a range of catalysts have been investigated. For the cyanation of aryl halides, a copper(II) salt was found to be effective. tezu.ernet.in

Nanocatalysts are gaining prominence due to their high surface area and catalytic activity. researchgate.net For instance, a boehmite@Schiff-base-Cu nanocatalyst has been successfully used for the synthesis of tetrazoles from nitriles. rsc.org Similarly, a Pt@KIT-6 nanocomposite, featuring platinum nanoparticles on a mesoporous silica (B1680970) support, has demonstrated high activity and selectivity in the hydrogenation of halogenated nitroarenes. rsc.org This catalyst's stable nanostructure enhances the number of active sites and hydrogen adsorption capacity. rsc.org

The choice of catalyst can also impart chemoselectivity. For example, nanocrystalline Magnesium Oxide-stabilized Palladium(0) has been used for the reduction of nitro groups under mild conditions, tolerating other functional groups like halogens and aldehydes. unimi.it Iron-based catalysts, such as Fe₂O₃ synthesized from the pyrolysis of iron-phenanthroline complexes on carbon, have also shown excellent chemoselectivity in the hydrogenation of nitroarenes. unimi.it

Table 2: Examples of Catalysts in Related Syntheses

| Catalyst | Reaction Type | Substrate Example | Key Advantages |

| Iodine/TBHP | Aldehyde to Nitrile Conversion | Aromatic aldehydes | Simple, efficient, mild conditions researchgate.net |

| Boehmite@Schiff-base-Cu nanocatalyst | Cycloaddition (Nitrile to Tetrazole) | 4-Nitrobenzonitrile (B1214597) | High yield, short reaction time, reusable rsc.org |

| Pt@KIT-6 nanocomposite | Hydrogenation of Halogenated Nitroarenes | 4-Chloronitrobenzene | High activity and selectivity, stable rsc.org |

| Nanocrystalline MgO-stabilized Pd(0) | Reduction of Nitro Groups | Aromatic and aliphatic nitro compounds | High yields, reusable, tolerates various functional groups unimi.it |

| Fe₂O₃ from Fe-Phen complexes | Hydrogenation of Nitroarenes | Various nitroarenes | Excellent chemoselectivity, high yields unimi.it |

| Nano SiO₂/HIO₄ | Diazotization-Iodination | Aromatic amines | Green catalyst, solvent-free conditions kashanu.ac.ir |

Considerations for Scalable Production and Industrial Feasibility

The transition from a laboratory-scale synthesis to industrial production introduces a new set of challenges and considerations. Key factors include the cost and availability of starting materials, the efficiency and safety of the reaction conditions, and the ease of product isolation and purification.

For a process to be industrially feasible, it should ideally utilize low-cost and readily available reagents. The development of one-pot syntheses and the use of catalytic rather than stoichiometric amounts of reagents are crucial for economic viability. nih.govresearchgate.net The ability to recycle and reuse catalysts, as demonstrated with some nanocatalysts and supported catalysts, is also a significant advantage in large-scale production. researchgate.netunimi.it

Process safety is paramount. Reactions that are insensitive to moisture and air, and that avoid the isolation of potentially explosive intermediates like diazonium salts, are preferred. nih.gov The use of less toxic solvents and reagents, often highlighted in green chemistry approaches, is also an important consideration for both environmental and safety reasons. researchgate.netkashanu.ac.ir

Continuous-flow microreactors offer a promising technology for scalable production. rsc.org These systems allow for precise control over reaction parameters such as temperature and pressure, leading to improved safety and consistency. rsc.org They can also enhance reaction rates and selectivity, as seen in the hydrogenation of halogenated nitroarenes using a Pt@KIT-6 nanocomposite in a micro fixed bed reactor. rsc.org The stability of the catalyst over extended periods of operation is a critical factor for the success of continuous-flow processes. rsc.org

Reactivity Profiles of the Nitrile Functional Group

The nitrile group (C≡N) in this compound is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the nitro group and the iodine substituent on the aromatic ring.

Nucleophilic Addition Reactions and Subsequent Transformations

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. libretexts.org This initial nucleophilic addition can be followed by a series of transformations to yield different products. For instance, the addition of a nucleophile to the nitrile can lead to the formation of an imine anion, which can then be further reacted. libretexts.org

Quantum mechanics calculations on the reaction of 4-nitrobenzonitrile with sodium methoxide (B1231860) have shown that the initial nucleophilic attack occurs at the nitrile group rather than at the carbon bearing the nitro group. wuxiapptec.com This forms an imidate intermediate. wuxiapptec.com This suggests that similar reactivity can be expected for this compound, where the nitrile group serves as the primary site for nucleophilic addition.

The reaction of nitriles with sodium azide, often catalyzed by a copper complex, can lead to the formation of tetrazoles through a [3+2] cycloaddition reaction. rsc.orgnih.gov This transformation highlights the ability of the nitrile group to participate in cycloaddition reactions.

Hydrolysis Pathways to Carboxylic Acid Derivatives

Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amides. lumenlearning.com The hydrolysis process involves the nucleophilic attack of water on the nitrile carbon. lumenlearning.com Protonation of the nitrile nitrogen in acidic conditions increases the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water. libretexts.orglumenlearning.com

The hydrolysis of p-substituted benzonitriles in sulfuric acid has been studied, indicating that the reaction proceeds through the formation of an amide intermediate. researchgate.net For this compound, hydrolysis would be expected to yield 4-iodo-3-nitrobenzamide (B1684207) and subsequently 4-iodo-3-nitrobenzoic acid. This transformation is a key step in the synthesis of compounds like Iniparib (4-iodo-3-nitrobenzamide), which has been investigated for its potential in cancer treatment. google.com

The table below summarizes the conditions and products of nitrile group transformations.

| Reaction | Reagents and Conditions | Product(s) |

| Nucleophilic Addition | Sodium Methoxide | Imidate Intermediate |

| Cycloaddition | Sodium Azide, Copper Catalyst | Tetrazole Derivative |

| Acid Hydrolysis | Sulfuric Acid, Water, Heat | 4-Iodo-3-nitrobenzamide, 4-Iodo-3-nitrobenzoic acid |

| Base Hydrolysis | Sodium Hydroxide, Water, Heat | Sodium 4-iodo-3-nitrobenzoate |

Reactivity of the Nitro Functional Group

The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself undergo specific chemical transformations.

Selective Reduction to Amino Derivatives

The nitro group can be selectively reduced to an amino group (-NH₂) using various reducing agents. This transformation is a common and important reaction in organic synthesis. A variety of methods have been developed for the selective reduction of nitro compounds, even in the presence of other reducible functional groups like nitriles and halogens. niscpr.res.inresearchgate.net

For instance, the reduction of aromatic nitro compounds can be achieved using zinc dust and hydrazine (B178648) hydrate (B1144303) at room temperature, which tolerates functional groups such as halogens and nitriles. niscpr.res.in Another method involves the use of tellurium metal powder in aqueous methanolic ammonium chloride. researchgate.net Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is also a widely used method, although care must be taken to avoid dehalogenation. unimi.it Electrocatalytic reduction using a polyoxometalate redox mediator has also been shown to be a highly selective method for converting substituted nitrobenzenes to their corresponding anilines. acs.org

The selective reduction of the nitro group in this compound would yield 4-amino-3-iodobenzonitrile. sigmaaldrich.com This product can serve as a precursor for the synthesis of various other compounds.

The following table presents a selection of reagents for the selective reduction of nitro groups.

| Reagent System | Conditions | Selectivity |

| Zinc Dust / Hydrazine Hydrate | Methanol, Room Temperature | Tolerates halogens, nitriles, esters |

| Tellurium Powder / Ammonium Chloride | Aqueous Methanol, Heat | Tolerates esters, nitriles, amides, halides researchgate.net |

| Catalytic Hydrogenation (e.g., Pd/C) | Varies (e.g., H₂ gas) | Potential for dehalogenation unimi.it |

| Polyoxometalate Redox Mediator | Aqueous solution, Room Temperature | High selectivity for aniline formation acs.org |

Electronic Influence on Aromatic Ring Activation/Deactivation for Further Substitutions

The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) and activates it towards nucleophilic aromatic substitution (NAS). masterorganicchemistry.com This is due to the resonance and inductive effects of the nitro group, which decrease the electron density of the benzene ring.

In the context of nucleophilic aromatic substitution, the presence of a strong electron-withdrawing group like the nitro group ortho or para to a leaving group significantly facilitates the reaction. libretexts.orgvanderbilt.edu This is because the electron-withdrawing group can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org In this compound, the nitro group is ortho to the iodine atom, which can act as a leaving group in NAS reactions. This positioning makes the C-I bond susceptible to nucleophilic attack.

For example, the reaction of 4-iodo-3-nitrobenzamide with thionyl chloride can lead to the formation of 4-chloro-3-nitrobenzamide (B92726) as a side product due to nucleophilic aromatic substitution of the iodo group by chloride. google.com The nitro group at the ortho position activates the iodo group for this substitution. google.com

Reactivity of the Iodine Substituent

The iodine atom in this compound is a versatile substituent that can participate in various reactions, most notably cross-coupling reactions and nucleophilic aromatic substitutions.

The iodine substituent is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. researchgate.netrsc.orgorganic-chemistry.org These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For example, this compound can be coupled with boronic acids (Suzuki-Miyaura coupling) to form biaryl compounds. researchgate.netnih.gov Similarly, it can react with amines (Buchwald-Hartwig amination) to form N-aryl compounds. organic-chemistry.org

As mentioned previously, the iodine atom can also be displaced by nucleophiles in nucleophilic aromatic substitution reactions, particularly due to the activating effect of the ortho-nitro group. google.com Various nitro-substituted aryl iodides can undergo an iodine-magnesium exchange reaction to form Grignard reagents, which can then react with various electrophiles. lookchem.com

The table below outlines the reactivity of the iodine substituent.

| Reaction Type | Key Features | Potential Products |

| Palladium-Catalyzed Cross-Coupling | Formation of C-C or C-heteroatom bonds. rsc.orgorganic-chemistry.org | Biaryls, N-aryl compounds |

| Nucleophilic Aromatic Substitution | Iodine acts as a leaving group, activated by the ortho-nitro group. google.com | Substitution products (e.g., chloro, methoxy (B1213986) derivatives) |

| Iodine-Magnesium Exchange | Formation of a Grignard reagent. lookchem.com | Products from reaction with various electrophiles |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of aromatic compounds. In the case of this compound, the presence of the strongly electron-withdrawing nitro and cyano groups significantly activates the aromatic ring towards nucleophilic attack. This activation is a key principle in SNAr reactions, where electron-poor aromatic rings are attacked by nucleophiles. masterorganicchemistry.com The reaction proceeds through a negatively charged intermediate, and its rate is accelerated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com

The typical mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial, and it is enhanced by the presence of electron-withdrawing substituents that can delocalize the negative charge. Subsequently, the leaving group is expelled, restoring the aromaticity of the ring. In this compound, both the nitro and cyano groups contribute to this stabilization.

While the nitro group is a powerful activating group, it can also act as a leaving group in some instances. vanderbilt.edu However, in many SNAr reactions involving halo-nitroaromatics, the halogen is the preferred leaving group. The relative leaving group ability in SNAr reactions often follows the trend F > Cl > Br > I, which is counterintuitive to the trend of C-X bond strength. masterorganicchemistry.com This is because the rate-determining step is typically the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

A variation of nucleophilic aromatic substitution is the radical-nucleophilic aromatic substitution (SRN1) mechanism. This process involves a free radical intermediate and is initiated by the transfer of an electron to the aryl halide, forming a radical anion. wikipedia.org This intermediate then fragments into an aryl radical and a halide anion. The aryl radical can then react with a nucleophile. wikipedia.org

Research has shown that in reactions of nitroarenes, such as 4-nitrobenzonitrile, with nucleophiles like sodium methoxide, the reaction can be sensitive to subtle variations in conditions. wuxibiology.com The presence of a small amount of methanol can drastically improve the conversion rate in some cases. wuxibiology.com Computational analyses suggest a mechanism involving multiple additions of the nucleophile and proton exchanges to restore electrophilicity. wuxibiology.com

Participation in Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

This compound is a valuable substrate for various transition-metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the iodide, a good leaving group in these reactions, makes it particularly suitable for such transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid) and an organohalide. mt.comorganic-chemistry.org This reaction is widely used in both academic and industrial settings for the synthesis of biaryls and other complex molecules. mt.com The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the final product and regenerate the palladium(0) catalyst. mt.comnih.gov

Table 1: General Scheme of the Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| Organohalide (R-X) | Organoboron (R'-B(OH)₂) | Pd(0) Complex | Required | R-R' |

The reaction of this compound in a Suzuki coupling would involve the cleavage of the C-I bond and the formation of a new C-C bond with the organic group from the boronic acid. The electron-withdrawing nitro and cyano groups can influence the reactivity of the substrate.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed reaction that couples terminal alkynes with aryl or vinyl halides. libretexts.orgorganic-chemistry.org It is a highly efficient method for the construction of C(sp)-C(sp²) bonds, leading to the formation of arylalkynes and conjugated enynes. libretexts.orglookchem.com The reaction is typically co-catalyzed by a copper(I) salt and requires a base, such as an amine. libretexts.orgwalisongo.ac.id

The catalytic cycle of the Sonogashira reaction is believed to involve a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl halide. Simultaneously, the terminal alkyne reacts with the copper(I) salt to form a copper acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final product and regenerates the palladium(0) catalyst. libretexts.org Copper-free Sonogashira protocols have also been developed. libretexts.orgnih.gov

Table 2: General Scheme of the Sonogashira Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Product |

| Aryl/Vinyl Halide (R-X) | Terminal Alkyne (R'-C≡CH) | Pd(0) Complex | Cu(I) salt | Amine | R-C≡C-R' |

Studies have reported the successful Sonogashira coupling of various aryl iodides, including those with electron-withdrawing groups. For instance, the cross-coupling of 1-iodo-4-nitrobenzene (B147127) with phenylacetylene (B144264) has been shown to proceed smoothly to give a quantitative yield under certain conditions. nih.gov This suggests that this compound would be a suitable substrate for this transformation.

Investigation of Regioselectivity and Diastereoselectivity in Multi-Substituted Transformations

The presence of multiple substituents on the benzene ring of this compound introduces the potential for regioselectivity and, in certain reactions, diastereoselectivity.

Regioselectivity refers to the preference for a reaction to occur at one position over another. In the case of this compound, nucleophilic aromatic substitution reactions are expected to be highly regioselective. The strong directing effect of the nitro group (a powerful electron-withdrawing group) typically directs incoming nucleophiles to the ortho and para positions. In this molecule, the iodine atom is ortho to the nitro group. Therefore, nucleophilic attack is highly favored at the carbon bearing the iodine atom, leading to the substitution of iodide. For instance, in the reaction of p-nitrobenzonitrile with a nucleophile, substitution occurs exclusively at the position ortho to the nitro group. researchgate.net

In transition-metal-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings, the reaction site is determined by the position of the halide, which in this case is the iodine atom. Thus, these reactions are also expected to be highly regioselective, with the new carbon-carbon bond forming at the C-3 position.

Diastereoselectivity becomes relevant when a new chiral center is formed in a molecule that already contains a chiral center, leading to the preferential formation of one diastereomer over another. While this compound itself is achiral, diastereoselectivity can be a factor in subsequent reactions if a chiral center is introduced. For example, if the nitrile group were to be reduced to a primary amine and then reacted with a chiral aldehyde to form an imine, the subsequent reduction of the C=N bond could lead to the formation of diastereomers. The inherent chirality of a reactant or catalyst can influence the stereochemical outcome of the reaction.

In the context of more complex transformations, such as the VNS-alkylation of lactones using nitroarenes, the stereogenic center at the γ-position of the lactone can exert significant control over the generation of a new stereogenic center at the α-position, resulting in diastereoselectivities of greater than 7:1 in some cases. cardiff.ac.uk While not directly involving this compound, this illustrates how existing stereocenters can influence the stereochemical outcome of reactions on substituted aromatics.

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanisms of chemical reactions. These methods allow for the detailed study of reaction pathways, transition states, and intermediates, providing insights that are often difficult to obtain through experimental means alone.

For nucleophilic aromatic substitution reactions, computational studies can help to understand the factors that influence reactivity and regioselectivity. For example, calculations of the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule like 4-nitrobenzonitrile can identify the most electrophilic sites for nucleophilic attack. wuxibiology.com Quantum mechanics (QM) analyses have been used to rationalize the regioselectivity observed in the SNAr of polyhalogenated substrates. wuxibiology.com Such calculations can also model the reaction energy profiles, determining the activation barriers for different reaction pathways and helping to explain unexpected experimental observations. wuxibiology.com

In the realm of transition-metal-catalyzed cross-coupling reactions, computational studies have been instrumental in understanding the intricate details of the catalytic cycles. For the Suzuki-Miyaura reaction, DFT calculations have supported proposed mechanisms involving the oxidative addition of the Ar–NO₂ bond in certain denitrative couplings. acs.org These studies can help to clarify controversial aspects of the mechanism, such as the transmetalation step. nih.gov

Similarly, for the Sonogashira coupling, computational methods can be used to investigate the roles of the palladium and copper catalysts, the ligands, and the base in the reaction mechanism. DFT calculations can help to understand the regioselectivity and stereoselectivity of cycloaddition reactions involving nitro-substituted compounds. researchgate.net For instance, the molecular mechanism of hetero Diels-Alder reactions between nitroethenes and vinyl ethers has been studied to determine whether the reaction proceeds via a one-step or a two-step zwitterionic mechanism.

Computational studies on the hydrogenation of nitroarenes have revealed how different surface defects on catalysts can influence the adsorption geometry and, consequently, the selectivity of the reaction. osti.gov These insights are crucial for the rational design of more efficient and selective catalysts.

Derivatization and Complex Molecular Architecture Construction

Synthesis of Novel Functionalized 3-Iodo-4-nitrobenzonitrile Derivatives

The carbon-iodine bond in this compound is a key site for derivatization, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a diverse array of functionalized benzonitrile (B105546) derivatives.

Suzuki-Miyaura Coupling: This reaction is one of the most efficient methods for forming C-C bonds by coupling the aryl iodide with an organoboron reagent. nih.govmdpi.com The reaction of this compound with various arylboronic acids, catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) and a base, yields 3-aryl-4-nitrobenzonitrile derivatives. This approach is highly versatile due to the commercial availability of a wide range of boronic acids and the reaction's tolerance for various functional groups, including the nitro and nitrile moieties. mdpi.comresearchgate.net

Sonogashira Coupling: To introduce alkynyl substituents, the Sonogashira coupling is employed. This reaction couples this compound with terminal alkynes in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. nih.govrsc.org This method provides a direct route to 3-alkynyl-4-nitrobenzonitriles, which are valuable precursors for more complex structures.

The table below summarizes representative palladium-catalyzed coupling reactions for derivatizing this compound.

| Reaction Type | Coupling Partner | Catalyst System | Product Class |

| Suzuki-Miyaura | Arylboronic Acid | Pd(0) complex, Base | 3-Aryl-4-nitrobenzonitriles |

| Sonogashira | Terminal Alkyne | Pd(0) complex, Cu(I), Base | 3-Alkynyl-4-nitrobenzonitriles |

| Heck | Alkene | Pd(0) complex, Base | 3-Alkenyl-4-nitrobenzonitriles |

| Buchwald-Hartwig | Amine | Pd(0) complex, Base | 3-Amino-4-nitrobenzonitriles |

This table presents common palladium-catalyzed reactions applicable to this compound for the synthesis of new derivatives.

Strategic Incorporation of this compound into Polycyclic Systems

Polycyclic Aromatic Hydrocarbons (PAHs) and related fused ring systems are significant targets in materials science and medicinal chemistry. nih.govresearchgate.net this compound can serve as a key precursor for constructing these complex scaffolds through annulation and cyclization strategies.

One approach involves leveraging the iodo and nitro groups in palladium-catalyzed annulation reactions. For instance, a Suzuki or Sonogashira coupling at the C3 position (iodine) can be followed by a reductive cyclization involving the C4 nitro group and a suitably positioned functional group on the newly introduced substituent. This tandem reaction sequence can lead to the formation of new fused rings. Palladium-catalyzed denitrative coupling, where the nitro group itself acts as a leaving group, offers another advanced strategy for building polycyclic frameworks. rsc.org

Furthermore, the Sonogashira coupling product, a 3-alkynyl-4-nitrobenzonitrile, is a prime candidate for intramolecular cyclization reactions. For example, reduction of the nitro group to an amine can be followed by a base- or metal-catalyzed cyclization of the resulting 3-alkynyl-4-aminobenzonitrile to form indole (B1671886) or other nitrogen-containing polycyclic systems.

Design and Synthesis of Heterocyclic Compounds Utilizing the Benzonitrile Moiety

The ortho-positioning of the amino group (derived from the nitro group) and the nitrile group in derivatives of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems, particularly quinazolines. organic-chemistry.orgnih.gov Quinazolines and their oxidized analogs, quinazolinones, are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. nih.govnih.gov

The synthesis typically begins with the reduction of the nitro group of this compound to an amine, yielding 4-amino-3-iodobenzonitrile. This intermediate contains the requisite 2-aminobenzonitrile (B23959) core structure. The amino and nitrile groups can then participate in cyclization reactions with various one-carbon synthons. For example, reaction with formamide, orthoesters, or acid chlorides followed by cyclization can lead to the formation of the quinazoline (B50416) ring. organic-chemistry.orgresearchgate.net

A typical synthetic route is outlined below:

Reduction: The nitro group of this compound is selectively reduced to an amino group to form 4-amino-3-iodobenzonitrile.

Cyclization: The resulting 2-aminobenzonitrile derivative is reacted with a suitable reagent, such as acetic anhydride (B1165640), to form a 2-methyl-4-aminoquinazoline intermediate, which upon hydrolysis yields the corresponding quinazolinone.

This strategy allows for the synthesis of quinazolines bearing an iodine atom at a specific position, which can be used for further functionalization via cross-coupling reactions.

Selective Functional Group Interconversions and Protective Group Strategies

The successful synthesis of complex molecules from this compound often requires the selective manipulation of its functional groups. The differential reactivity of the iodo, nitro, and nitrile groups allows for a stepwise modification, often necessitating the use of protective groups to mask one functionality while another is being transformed. semanticscholar.org

Nitro Group Reduction: The reduction of the nitro group to a primary amine is a common and crucial transformation. The choice of reducing agent is critical to avoid the simultaneous reduction of the nitrile group. reddit.com

Chemoselective Methods: Reagents such as tin(II) chloride (SnCl₂) in ethanol (B145695) or iron powder in acidic media are effective for reducing aromatic nitro groups to amines while leaving the nitrile group intact. commonorganicchemistry.commasterorganicchemistry.com Catalytic hydrogenation can also be used, but conditions must be carefully controlled to prevent over-reduction of the nitrile. researchgate.net

Nitrile Group Conversion: The nitrile group can be converted into other important functional groups.

Hydrolysis: Acidic or basic hydrolysis converts the nitrile into a carboxylic acid (4-amino-3-iodobenzoic acid, after nitro reduction) or an amide, respectively. libretexts.org

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine (a benzylamine (B48309) derivative). libretexts.org This reaction must be performed on a substrate where the nitro group has already been reduced or transformed, as LiAlH₄ reacts with nitro groups to form azo compounds. commonorganicchemistry.comwikipedia.org

Protective Group Strategies: In multi-step syntheses, it is often necessary to protect the highly reactive amino group formed from the reduction of the nitro group.

Amide Formation: The amino group can be easily protected as an amide by reacting it with an acyl chloride or anhydride (e.g., acetic anhydride). The resulting amide is significantly less nucleophilic and less activating towards the aromatic ring, preventing unwanted side reactions during subsequent steps, such as electrophilic aromatic substitution or reactions sensitive to free amines. masterorganicchemistry.com The amide can be deprotected later via acidic or basic hydrolysis.

Carbamate Formation: For greater control and milder deprotection conditions, the amino group can be protected with carbamate-forming reagents like benzyl (B1604629) chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (B1257347) (Boc₂O). The p-nitrobenzyloxycarbonyl (pNZ) group is another option, which is stable under many conditions but can be removed reductively. luxembourg-bio.comresearchgate.net

The following table details common functional group interconversions for this compound derivatives.

| Functional Group | Reagent(s) | Product Functional Group | Selectivity Notes |

| Nitro (-NO₂) | SnCl₂, HCl or Fe, AcOH | Amine (-NH₂) | High selectivity over the nitrile group. reddit.com |

| Nitrile (-CN) | H₃O⁺, heat | Carboxylic Acid (-COOH) | Requires prior reduction of the nitro group. |

| Nitrile (-CN) | H₂O₂, base | Amide (-CONH₂) | Milder than full hydrolysis to the acid. |

| Nitrile (-CN) | LiAlH₄ then H₂O | Aminomethyl (-CH₂NH₂) | Reduces both nitrile and nitro (to azo). commonorganicchemistry.com |

| Iodo (-I) | Aryl-B(OH)₂, Pd catalyst | Aryl | Suzuki coupling leaves nitro and nitrile intact. mdpi.com |

This interactive data table summarizes key transformations, highlighting the versatility of the starting compound.

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 3-Iodo-4-nitrobenzonitrile, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The electron-withdrawing nature of the nitro (-NO₂) and nitrile (-CN) groups, along with the influence of the iodine atom, deshields these protons, shifting their resonances downfield.

The proton at position 2 (H-2), being ortho to the iodine and meta to the nitro group, would likely appear as a doublet.

The proton at position 5 (H-5), positioned between the nitro and nitrile groups, is expected to be the most deshielded and appear as a doublet of doublets.

The proton at position 6 (H-6), ortho to the nitrile group and meta to the iodine, would also appear as a doublet.

The coupling constants (J values) between adjacent protons would provide definitive evidence for their relative positions on the aromatic ring.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would display seven unique signals, one for each carbon atom in the molecule. bhu.ac.incompoundchem.com The chemical shifts are influenced by the attached functional groups. oregonstate.edu

The carbon atom bonded to the nitrile group (C-1) and the carbon bonded to the nitro group (C-4) would be significantly deshielded.

The carbon atom attached to the iodine (C-3) would also show a characteristic shift.

The remaining aromatic carbons (C-2, C-5, C-6) would resonate at distinct positions, influenced by their proximity to the various substituents.

The carbon of the nitrile group (-C≡N) would appear in the characteristic range for nitriles, typically between 115-120 ppm. rsc.org

| Spectrum Type | Atom Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H NMR | H-2 | ~8.4 | d | ~2.0 |

| ¹H NMR | H-5 | ~8.1 | dd | J = ~8.5, 2.0 |

| ¹H NMR | H-6 | ~7.9 | d | ~8.5 |

| ¹³C NMR | C-1 (C-CN) | ~112 | s | - |

| ¹³C NMR | C-2 | ~142 | s | - |

| ¹³C NMR | C-3 (C-I) | ~100 | s | - |

| ¹³C NMR | C-4 (C-NO₂) | ~150 | s | - |

| ¹³C NMR | C-5 | ~128 | s | - |

| ¹³C NMR | C-6 | ~135 | s | - |

| ¹³C NMR | C≡N | ~117 | s | - |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within the this compound molecule by detecting their characteristic vibrational frequencies.

The IR spectrum would be dominated by strong absorption bands corresponding to the nitrile and nitro groups:

Nitrile (-C≡N) stretch: A sharp and intense absorption band is expected in the region of 2230-2210 cm⁻¹. This is a highly characteristic peak for the nitrile functional group.

Nitro (-NO₂) stretches: Two strong and distinct bands are characteristic of the nitro group. The asymmetric stretching vibration typically appears in the 1550-1500 cm⁻¹ range, while the symmetric stretching vibration is found between 1370-1330 cm⁻¹. nist.gov

Aromatic C=C stretches: Multiple bands of medium to weak intensity are expected in the 1600-1450 cm⁻¹ region, confirming the presence of the benzene ring.

Aromatic C-H stretch: A signal appearing above 3000 cm⁻¹ is indicative of the C-H bonds on the aromatic ring.

C-I stretch: The carbon-iodine bond vibration would appear in the fingerprint region, typically between 600-500 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | Medium to Weak |

| Nitrile (C≡N) | Stretching | 2230-2210 | Strong, Sharp |

| Aromatic C=C | Stretching | 1600-1450 | Medium to Weak |

| Nitro (NO₂) | Asymmetric Stretching | 1550-1500 | Strong |

| Nitro (NO₂) | Symmetric Stretching | 1370-1330 | Strong |

| Carbon-Iodine (C-I) | Stretching | 600-500 | Medium to Strong |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis (e.g., GC-MS, HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to investigate its fragmentation patterns upon ionization. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula C₇H₃IN₂O₂. The monoisotopic mass of this compound is 273.92392 Da. nih.gov

In electron ionization mass spectrometry (EI-MS), the molecule will form a molecular ion (M⁺˙) which can then undergo fragmentation. The fragmentation pattern provides structural information. uni-saarland.de Plausible fragmentation pathways for this compound include:

Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of a nitro radical (•NO₂), which has a mass of 46 Da. This would result in a significant fragment ion at m/z 228. researchgate.net

Loss of Iodine: The C-I bond is relatively weak and can cleave to lose an iodine radical (•I), with a mass of 127 Da, leading to a fragment at m/z 147. docbrown.info

Loss of CN: Loss of a cyanide radical (•CN) with a mass of 26 Da from the molecular ion would produce a fragment at m/z 248.

Loss of NO: Subsequent fragmentation of ions can involve the loss of nitric oxide (NO), with a mass of 30 Da. For example, the fragment from the loss of iodine (m/z 147) could lose NO₂ to give a fragment at m/z 101.

The relative abundance of these fragment ions in the mass spectrum helps to piece together the structure of the original molecule.

Chromatographic Methods for Purity Assessment, Reaction Monitoring, and Isomer Separation (e.g., GC, HPLC)

Chromatographic techniques are essential for verifying the purity of this compound, monitoring the progress of its synthesis, and separating it from potential isomers or impurities. rsc.org

Gas Chromatography (GC): Due to its volatility, this compound can be analyzed by gas chromatography, often coupled with a mass spectrometer (GC-MS). nih.gov This technique separates components of a mixture based on their boiling points and interactions with a stationary phase. GC is highly effective for assessing purity and for monitoring reaction progress by quantifying the disappearance of reactants and the appearance of the product over time. jmaterenvironsci.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the analysis and purification of this compound. researchgate.net Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), is typically employed for this type of aromatic compound. HPLC is particularly valuable for:

Purity Assessment: It can detect and quantify even trace amounts of impurities, providing a precise measure of the sample's purity.

Isomer Separation: HPLC is highly effective at separating positional isomers, such as distinguishing this compound from other iodo-nitrobenzonitrile isomers that may be present as byproducts of the synthesis.

Preparative Purification: The technique can be scaled up (preparative HPLC) to isolate larger quantities of the pure compound from a crude reaction mixture.

Compound Names

| Compound Name |

|---|

| This compound |

| acetonitrile |

| water |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For 3-iodo-4-nitrobenzonitrile, DFT calculations would elucidate the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP).

The electronic structure is significantly influenced by the electron-withdrawing nature of the nitro (–NO₂) and cyano (–CN) groups, and the halogen-bonding potential of the iodo (–I) group. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity.

Table 1: Predicted Electronic Properties of this compound from Conceptual DFT

| Property | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | Relatively low | Indicates resistance to oxidation |

| LUMO Energy | Low | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap (ΔE) | Moderate to small | Suggests potential for chemical reactivity |

| Molecular Electrostatic Potential (MEP) | Negative potential near nitro and cyano groups; Positive region (σ-hole) on the iodine atom | Predicts sites for electrophilic and nucleophilic attack, and halogen bonding |

Computational Prediction of Reactivity, Selectivity, and Reaction Pathways

Computational methods can predict the most likely sites for chemical reactions and the pathways they might follow. For this compound, the strong electron-withdrawing effects of the nitro and cyano groups are expected to make the aromatic ring electron-deficient. This would render the molecule susceptible to nucleophilic aromatic substitution.

Reactivity indices derived from DFT, such as Fukui functions, can pinpoint the most electrophilic and nucleophilic sites within the molecule. Computational modeling of reaction pathways, including the calculation of transition state energies, would provide quantitative predictions of reaction rates and the feasibility of different reaction mechanisms.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions. For a relatively rigid molecule like this compound, MD simulations would be particularly useful for understanding how it interacts with other molecules, such as solvents or other reactants.

These simulations can model the formation of non-covalent interactions, which are crucial in the condensed phase. Key interactions for this molecule would include dipole-dipole interactions due to the polar nitro and cyano groups, and halogen bonding involving the iodine atom.

Crystal Engineering and Solid-State Structure Analysis of this compound and its Derivatives

The solid-state structure of this compound would be heavily influenced by a combination of intermolecular forces. Crystal engineering principles suggest that the packing of molecules in the crystal lattice is governed by the interplay of various non-covalent interactions to achieve maximum stability.

For this compound, significant interactions would include:

Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules, such as the oxygen atoms of the nitro group or the nitrogen of the cyano group.

π-π Stacking: The aromatic rings can stack on top of each other, contributing to the stability of the crystal structure.

Dipole-Dipole Interactions: The polar nature of the molecule would lead to significant dipole-dipole interactions.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Green Chemistry Principles in 3 Iodo 4 Nitrobenzonitrile Synthesis and Utilization

Development of Environmentally Benign Reaction Solvents (e.g., Glycerol (B35011), Water)

There is no specific information in the reviewed literature on the use of environmentally benign solvents such as glycerol or water for the synthesis of 3-Iodo-4-nitrobenzonitrile. Conventional organic solvents are often used in the synthesis of similar aromatic compounds, but research into greener alternatives for this specific nitrile is not apparent.

Catalyst-Free and Highly Efficient Synthetic Protocols to Minimize Waste

Similarly, literature detailing catalyst-free synthetic methods for this compound, with a focus on waste minimization, could not be located. While the development of catalyst-free reactions is a significant goal in green chemistry to reduce reliance on often toxic and expensive metal catalysts, its application to this compound has not been reported.

Atom Economy and Waste Minimization in Process Design

Atom economy, a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants to the desired product, has not been specifically calculated or optimized for the synthesis of this compound in the available literature. Discussions on waste minimization strategies in the process design for this compound are also absent.

Energy-Efficient Synthetic Methodologies and Process Intensification

Finally, there is a lack of published research on the development of energy-efficient synthetic methodologies or the application of process intensification techniques for the production of this compound. Such studies are crucial for reducing the environmental footprint and operational costs of chemical manufacturing.

Future Perspectives and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Challenging Transformations of 3-Iodo-4-nitrobenzonitrile

The reactivity of this compound is dominated by the chemistry of its carbon-iodine (C-I) bond and the nitro group. Future research will heavily invest in developing novel catalytic systems that can achieve challenging transformations with high selectivity and efficiency, particularly in the presence of multiple reactive sites.

Key areas of exploration include:

Selective Cross-Coupling Reactions: The C-I bond is an excellent handle for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through various cross-coupling reactions. rsc.org While palladium-catalyzed reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings are established, future work will target catalysts that operate under milder conditions, utilize lower catalyst loadings, and are based on more abundant and less toxic metals like copper or iron. nih.govunimi.it The development of highly active catalytic systems, potentially involving novel phosphine (B1218219) ligands, will be crucial for achieving high yields when coupling with sterically hindered or electronically challenging partners at room temperature. nih.gov

Chemoselective Reduction of the Nitro Group: The reduction of the nitro group to an amine is a fundamental transformation. wikipedia.org However, achieving this reduction without affecting the nitrile group or causing hydrodeiodination (loss of the iodine) can be challenging. Future research will focus on catalysts that offer high chemoselectivity. This includes exploring supported non-noble metal catalysts and advanced systems for catalytic transfer hydrogenation, which avoid the use of high-pressure hydrogen gas. unimi.itmdpi.com The selective reduction to intermediate oxidation states, such as the hydroxylamine, also remains an area of interest, as these products are valuable synthetic intermediates themselves. mdpi.com

Tandem and One-Pot Reactions: A significant goal is to develop catalytic systems that can facilitate multiple transformations in a single pot. For example, a catalyst that could orchestrate a Suzuki coupling followed by a nitro group reduction would represent a major step forward in synthetic efficiency. This requires catalysts that are compatible with a diverse range of reagents and conditions.

Integration into Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of safety, reproducibility, and scalability. fu-berlin.de this compound is an ideal candidate for integration into these modern synthetic workflows.

Enhanced Safety and Control: Reactions involving nitroaromatic compounds can be highly exothermic, and some intermediates in coupling reactions can be unstable. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, minimizing the risk of thermal runaways. researchgate.net This enables the use of more aggressive reaction conditions (Novel Process Windows) safely, potentially accelerating reaction rates significantly. researchgate.net

Rapid Reaction Optimization: Automated flow synthesis platforms can rapidly screen a wide range of reaction parameters, such as temperature, pressure, residence time, and reagent stoichiometry. nih.govresearchgate.net This allows for the rapid optimization of derivatization reactions of this compound, drastically reducing the time required for process development compared to manual batch methods.

Multi-step Automated Synthesis: The modular nature of flow chemistry facilitates the integration of multiple reaction and purification steps into a single, continuous process. uc.pt An automated platform could, in principle, perform a cross-coupling reaction on this compound, followed by an in-line purification and a subsequent nitro group reduction, generating complex molecules with minimal manual intervention. fu-berlin.denih.gov

High-Throughput Screening for the Discovery of New Derivatization Pathways and Applications

High-throughput screening (HTS) is a powerful methodology for accelerating the discovery of new reactions and optimizing existing ones. unchainedlabs.com Applying HTS to this compound can systematically and rapidly explore its chemical potential.

Using robotic platforms, hundreds or thousands of unique experiments can be run in parallel on a microscale. scripps.edu For this compound, an HTS approach would be invaluable for:

Screening Catalytic Systems: A typical C-X coupling reaction involves a catalyst precursor, a ligand, a base, and a solvent. HTS allows for the screening of vast arrays of these components to quickly identify the optimal combination for a specific transformation of this compound, including challenging couplings that fail under standard conditions. unchainedlabs.com

Exploring Novel Reactions: HTS can be used in a discovery-oriented fashion to test the reactivity of this compound against a diverse library of reagents under various catalytic conditions. This can uncover unexpected or novel derivatization pathways, leading to new molecular scaffolds that might not be pursued through traditional, hypothesis-driven research.

Enzyme Screening: Biocatalysis is an emerging area in sustainable chemistry. HTS methods can be employed to screen large libraries of enzymes, such as nitrile-hydrolyzing enzymes or nitroreductases, to find biocatalysts capable of selectively transforming this compound with high enantioselectivity where applicable. nih.govsetu.ie

Advanced Research into Quantitative Structure-Reactivity Relationships for Designed Applications

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the structural properties of molecules with their chemical reactivity. libretexts.org As more derivatives of this compound are synthesized and their reaction kinetics are studied, opportunities will arise to apply QSRR for predictive and design purposes.

Future research in this area would involve:

Developing Predictive Models: By synthesizing a library of this compound analogs with various substituents and measuring their reaction rates in key transformations (e.g., Suzuki coupling, nucleophilic substitution), researchers can develop QSRR models. These models use calculated molecular descriptors (e.g., electronic parameters like Hammett constants, steric parameters, and quantum chemical descriptors like LUMO energy) to predict the reactivity of new, yet-to-be-synthesized compounds. nih.govmdpi.com

Guiding Synthesis: A robust QSRR model could guide the design of new derivatives with tailored reactivity. For instance, if a specific reaction rate is desired for a pharmaceutical intermediate, the model could predict which substituent pattern on the aromatic ring would achieve that goal. This in silico design process can significantly reduce the amount of trial-and-error laboratory work.

Understanding Reaction Mechanisms: The process of building QSRR models often provides deeper insight into the factors that govern a chemical reaction. nih.gov By identifying which molecular descriptors have the strongest correlation with reactivity, researchers can better understand the electronic and steric demands of the reaction's transition state, contributing to a more fundamental understanding of the chemistry of functionalized benzonitriles.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 3-Iodo-4-nitrobenzonitrile, and how should conflicting spectral data be resolved?

- Methodological Answer :

- Techniques : Use a combination of NMR (¹H/¹³C), IR spectroscopy (to confirm nitrile and nitro groups), and mass spectrometry (to verify molecular weight). For iodinated compounds, X-ray crystallography is critical for resolving structural ambiguities.

- Data Discrepancies : Cross-validate spectral data with crystallographic results (e.g., SHELXL for refinement ). If IR or NMR peaks conflict with expected functional groups, re-examine synthesis conditions (e.g., incomplete nitration/iodination) or solvent artifacts.

- Example : For 3-bromo-4-fluorobenzonitrile, IR spectra confirmed nitrile stretching at ~2230 cm⁻¹ ; similar approaches apply to iodinated analogs.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation (nitro compounds may release toxic fumes).

- Waste Disposal : Segregate halogenated waste and consult professional disposal services (as per guidelines for 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene ).

- Emergency Measures : For skin contact, wash immediately with water; for eye exposure, irrigate for 15 minutes and seek medical help (based on safety sheets for 4-nitrobenzonitrile ).

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to address structural ambiguities or twinning?

- Methodological Answer :

- Software : Use SHELXL for refinement, which is robust for small molecules and high-resolution data . For visualization, employ ORTEP-3 to generate thermal ellipsoid plots and assess positional uncertainties .

- Twinning : If twinning is suspected (common in nitro/iodo-substituted aromatics), apply the TWIN/BASF commands in SHELXL to model twin domains .

- Validation : Cross-check bond lengths and angles against PubChem data for similar compounds (e.g., 3,5-Dichloro-4-fluorobenzonitrile ).

Q. How can contradictory reactivity data in iodination/nitration reactions of benzonitrile derivatives be systematically analyzed?

- Methodological Answer :

- Experimental Design : Vary reaction parameters (temperature, catalyst, solvent polarity) and monitor intermediates via LC-MS. For example, iodination efficiency in nitrobenzonitriles may depend on steric hindrance from the nitro group.

- Computational Modeling : Use DFT calculations to compare activation energies of competing reaction pathways (e.g., meta vs. para substitution trends).

- Case Study : For 4-Bromo-3-nitrobenzaldehyde, steric effects dominated regioselectivity ; similar principles apply to iodinated analogs.

Q. What strategies resolve discrepancies between theoretical and experimental spectral data for this compound?

- Methodological Answer :

- Step 1 : Re-examine computational parameters (e.g., solvent effects, basis sets). For IR spectra, compare experimental peaks with DFT-simulated vibrational modes.

- Step 2 : Validate crystallographic data against NMR chemical shifts. For example, in 3-bromo-4-fluorobenzonitrile, X-ray data resolved ambiguities in NOESY correlations .

- Step 3 : Publish raw data (e.g., CIF files for crystallography) to enable peer validation, adhering to WHO reporting standards for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.